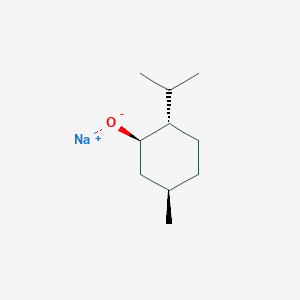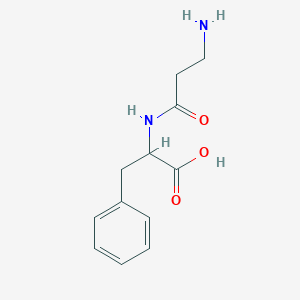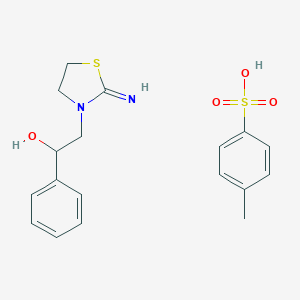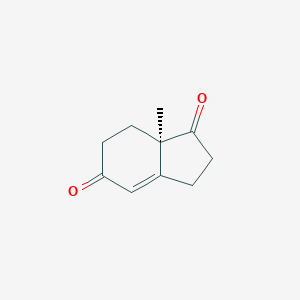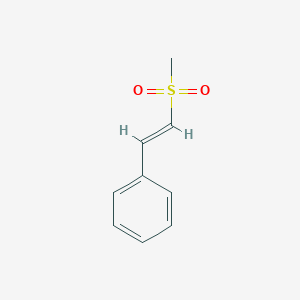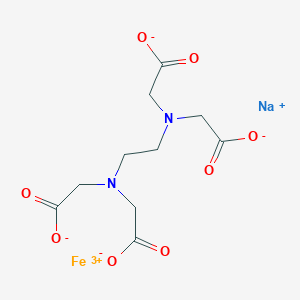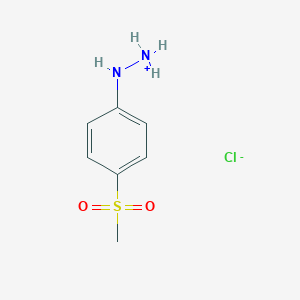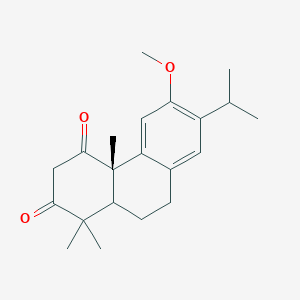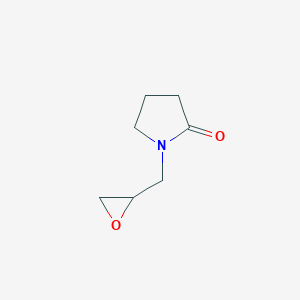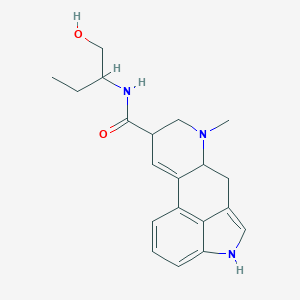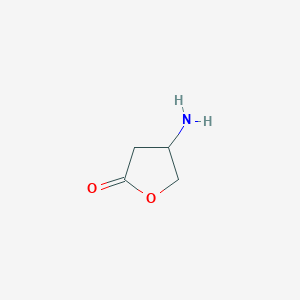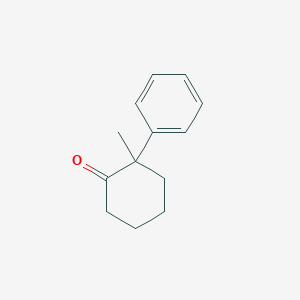
2-Methyl-2-phenylcyclohexanone
Overview
Description
2-Methyl-2-phenylcyclohexanone is an organic compound with the molecular formula C13H16O. It is a ketone characterized by a cyclohexane ring substituted with a methyl group and a phenyl group at the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylcyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of o-cresol or the dehydrogenation of o-methylcyclohexanol. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexanones.
Scientific Research Applications
2-Methyl-2-phenylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and engage in dipole-dipole interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The specific pathways and molecular targets involved depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
- 4-Methyl-4-phenylcyclohexanone
- 2-Phenylcyclohexanone
- 4-tert-Butyl-1-phenylcyclohexanol
- 1-Ethynyl-4-phenylcyclohexanol
Comparison: 2-Methyl-2-phenylcyclohexanone is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature influences its chemical reactivity and physical properties, distinguishing it from similar compounds. For example, the presence of the methyl group at the second carbon atom can affect the compound’s steric and electronic properties, leading to different reactivity and applications compared to its analogs .
Properties
IUPAC Name |
2-methyl-2-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJLGNHULJVJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325379 | |
| Record name | 2-Methyl-2-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17206-54-1 | |
| Record name | 17206-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the reactivity of 2-Methyl-2-phenylcyclohexanone with organometallic reagents significant in organic synthesis?
A: this compound serves as a model compound for studying the introduction of carbon chains into sterically hindered ketones. This is particularly relevant in the synthesis of complex molecules like diterpenes and steroids, where controlling the stereochemistry of reactions is crucial. [, ]
Q2: How does the choice of organometallic reagent impact the reaction outcome with 5,5-Ethylenedioxy-2-methyl-2-phenylcyclohexanone?
A: The research demonstrates that the reaction outcome significantly depends on the organometallic reagent used. While most reagents primarily act as bases, leading to ketal ring cleavage and enol ether formation, N, N-dimethyl lithioacetamide (4f) facilitates the desired 1,2-addition to the carbonyl group. [] Furthermore, using 4f in conjunction with 1,4-diazabicyclo[2.2.2]octane enhances the yield of the desired product significantly. [] This highlights the importance of carefully selecting reagents to control reaction pathways and achieve the desired synthetic outcome.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

